Product packaging for 4-nitro-1-propyl-1H-pyrazol-5-amine(Cat. No.:CAS No. 1248001-78-6)

4-nitro-1-propyl-1H-pyrazol-5-amine

Cat. No.: B2648273
CAS No.: 1248001-78-6
M. Wt: 170.172
InChI Key: PBMMCMLKMAGGEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-nitro-1-propyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C6H10N4O2 and its molecular weight is 170.172. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N4O2 B2648273 4-nitro-1-propyl-1H-pyrazol-5-amine CAS No. 1248001-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-2-propylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-2-3-9-6(7)5(4-8-9)10(11)12/h4H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMMCMLKMAGGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Pyrazole Derivatives in Modern Organic Synthesis

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are recognized as "privileged scaffolds" in drug discovery and are fundamental building blocks in organic synthesis. bldpharm.comdl-bn.com Their structural versatility and wide range of applications have made them one of the most extensively studied classes of compounds in the azole family. bldpharm.comdl-bn.com The pyrazole (B372694) ring is a feature of numerous established pharmaceutical agents, demonstrating its broad therapeutic potential. bldpharm.com

The synthesis of the pyrazole core is well-established, with several classical and modern methods available to organic chemists. dl-bn.comorganic-chemistry.org The most common approach involves the cyclocondensation reaction between a 1,3-difunctional system, such as a 1,3-dicarbonyl compound, and a hydrazine (B178648) derivative. dl-bn.com Other significant methods include 1,3-dipolar cycloadditions and multicomponent reactions, which allow for the construction of highly substituted pyrazole rings in an efficient manner. bldpharm.comgoogle.com The electron-rich nature of the pyrazole system, combined with the presence of both acidic (N-H) and basic (pyridine-like N) sites in unsubstituted pyrazoles, underpins its versatile reactivity and utility as a synthetic intermediate. amadischem.comkms-sale.com

Role of Substituted Aminopyrazoles As Versatile Chemical Scaffolds

The introduction of an amino group onto the pyrazole (B372694) ring dramatically expands its synthetic utility and biological relevance. Aminopyrazoles, particularly 5-aminopyrazoles, are highly valued as versatile intermediates in the synthesis of more complex molecular architectures. echemi.comd-nb.info The amino group serves as a crucial reactive handle for a wide array of chemical transformations, including acylation, alkylation, and arylation, allowing for the facile introduction of molecular diversity. echemi.comresearchgate.net

Perhaps the most significant application of 5-aminopyrazoles is as precursors to condensed heterocyclic systems. amadischem.com Their reaction with various reagents leads to the formation of fused ring systems like pyrazolo[1,5-a]pyrimidines, which are themselves important pharmacophores. amadischem.comkms-sale.com The biological and medicinal properties of 5-aminopyrazoles have driven extensive research into their synthesis, with the condensation of β-ketonitriles or their derivatives with hydrazines being a particularly fruitful route. beilstein-journals.orgsmolecule.com Compounds featuring the 5-aminopyrazole moiety have been investigated for a wide range of biological activities, highlighting the importance of this scaffold in medicinal chemistry. d-nb.infobeilstein-journals.org

Overview of Research Landscape and Unexplored Avenues for 4 Nitro 1 Propyl 1h Pyrazol 5 Amine

Retrosynthetic Strategies for the this compound Framework

Key Disconnections and Target Fragment Identification

A retrosynthetic analysis of this compound suggests two primary disconnections. The first logical disconnection is the C-N bond of the nitro group at the C4 position. This simplifies the target to 1-propyl-1H-pyrazol-5-amine nih.gov, a less complex intermediate that can be synthesized and then subjected to an electrophilic nitration reaction.

The second key disconnection breaks the pyrazole (B372694) ring itself. The most common and versatile methods for pyrazole synthesis involve forming the ring from acyclic precursors. This leads to two main strategies:

Condensation Approach: Disconnecting the N1-C5 and C3-N2 bonds of the pyrazole ring points to a reaction between a propyl-substituted hydrazine (B178648) (propylhydrazine) and a three-carbon synthon containing appropriately placed electrophilic and nucleophilic centers, such as a β-ketonitrile.

Cycloaddition Approach: A [3+2] disconnection identifies a 1,3-dipole (like a diazo compound) and a dipolarophile (like an alkyne or alkene derivative) as the fundamental building blocks.

These disconnections identify propylhydrazine (B1293729) and a functionalized three-carbon chain as the core fragments for building the pyrazole framework.

Accessible Starting Materials and Intermediates

Based on the retrosynthetic analysis, a number of accessible starting materials can be utilized. The choice of precursors is critical for controlling the regiochemistry of the final product. For the synthesis of the key intermediate, 1-propyl-1H-pyrazol-5-amine, the most versatile methods involve the condensation of β-ketonitriles with propylhydrazine.

Key precursors and intermediates are summarized in the table below.

Role in Synthesis Compound Name Typical Use
N1-N2 Source PropylhydrazineIntroduces the N-propyl group and the adjacent nitrogen atom.
C3-C4-C5 Source β-Ketonitriles (e.g., 2-cyano-3-oxobutanal)Reacts with hydrazine to form the 5-aminopyrazole ring. beilstein-journals.org
C3-C4-C5 Source 1,3-Dicarbonyl Compounds (e.g., pentane-2,4-dione)Reacts with hydrazine in Knorr-type synthesis. beilstein-journals.org
Key Intermediate 1-propyl-1H-pyrazol-5-amineThe direct precursor for the final nitration step. nih.gov
Nitrating Agent Nitric Acid / Sulfuric AcidUsed for the electrophilic substitution to add the nitro group at C4. mdpi.com

Pyrazole Ring Formation: Cycloaddition and Condensation Approaches

The core of the synthesis is the construction of the substituted pyrazole ring. Both condensation and cycloaddition reactions offer viable, albeit different, pathways to this heterocyclic system.

Condensation Reactions with Hydrazine Derivatives and Carbonyl Compounds

The most prevalent and classical method for synthesizing pyrazoles is the condensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound, such as a 1,3-dicarbonyl or a β-ketonitrile. beilstein-journals.orgmdpi.com To obtain the desired 5-aminopyrazole structure, β-ketonitriles are particularly effective precursors. beilstein-journals.org

The general mechanism involves two key steps:

Hydrazone Formation: The terminal nitrogen of propylhydrazine performs a nucleophilic attack on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the nitrile carbon, leading to an intramolecular cyclization that, after tautomerization, yields the stable aromatic 5-aminopyrazole ring system.

This method is highly efficient and allows for direct installation of the N-propyl group and the C5-amino group, making it a convergent route to the 1-propyl-1H-pyrazol-5-amine intermediate. The regioselectivity of the reaction, which determines whether the propyl group is at the N1 or N2 position, can be influenced by reaction conditions and the nature of the substituents on the carbonyl precursor.

1,3-Dipolar Cycloaddition Routes to Pyrazoles

An alternative and powerful strategy for pyrazole synthesis is the [3+2] cycloaddition reaction. organic-chemistry.orgnih.gov This method typically involves the reaction of a diazo compound (as the three-atom, 1,3-dipole component) with an alkyne or a functionalized alkene (the dipolarophile). mdpi.combenthamdirect.com

For the synthesis of a polysubstituted pyrazole, this could involve:

Reacting a propyl-substituted diazoalkane with a suitable alkyne bearing an amino-group equivalent.

Using diazomethane (B1218177) or a derivative and an appropriately substituted propyl-containing alkyne.

While versatile, achieving the specific substitution pattern of this compound via this route can be challenging regarding regioselectivity and the availability of the requisite substituted precursors. nih.govbenthamdirect.com Condensation methods are generally more direct for this particular target.

Introduction of the Nitro Moiety at the C4 Position

The final step in the proposed synthesis is the nitration of the 1-propyl-1H-pyrazol-5-amine intermediate. The pyrazole ring is an aromatic system, and the C4 position is generally susceptible to electrophilic substitution due to the electron-donating nature of the ring nitrogens and the C5-amino group. google.com

The standard procedure for nitrating pyrazole rings involves treatment with a mixture of concentrated nitric acid and sulfuric acid (mixed acid). mdpi.com The reaction of 1-propyl-1H-pyrazol-5-carboxylic acid to form 3-nitro-1-propyl-1H-pyrazole-5-carboxylic acid, for instance, is carried out by heating with mixed acid. A similar principle applies to the synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. researchgate.netresearchgate.net

The reaction proceeds via the in situ generation of the highly electrophilic nitronium ion (NO₂⁺) from the mixed acid, which then attacks the electron-rich C4 position of the pyrazole ring.

Nitration Parameter Details Reference Example
Reagents Concentrated Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄)Nitration of 1-propyl-1H-pyrazole-5-carboxylic acid.
Reaction Type Electrophilic Aromatic SubstitutionFormation of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. researchgate.net
Safety Concerns The nitration of pyrazole rings can be highly exothermic and potentially explosive, requiring careful temperature control and monitoring, which can be a drawback for large-scale industrial production. google.com

Alternative, safer methods for introducing a nitrogen-based functional group at C4, such as nitrosation followed by oxidation or using milder nitrating agents, are also explored in synthetic chemistry to avoid the hazards associated with mixed acid nitration. google.com

Direct Nitration Strategies for Pyrazole Systems

The introduction of a nitro group onto the pyrazole ring is a fundamental step in the synthesis of many functionally important pyrazole derivatives. Direct nitration is a common approach, typically employing strong nitrating agents.

A prevalent method for the direct nitration of five-membered heterocycles, including pyrazoles, involves the use of a mixture of nitric acid and trifluoroacetic anhydride (B1165640). researchgate.netsemanticscholar.org This system has been shown to afford mononitro derivatives in moderate yields. researchgate.netsemanticscholar.org Another established method is the use of mixed acid, which consists of concentrated nitric acid and sulfuric acid. umich.edu This combination is effective for nitrating the pyrazole ring, although the regioselectivity can be influenced by the substituents already present on the ring. umich.edu

The reaction conditions for direct nitration can be tailored to influence the outcome. For instance, the nitration of pyrazole itself with a nitrating system can lead to dinitrated products. semanticscholar.org The choice of solvent and temperature also plays a critical role in controlling the reaction and minimizing the formation of byproducts.

Table 1: Reagents for Direct Nitration of Pyrazoles

Nitrating AgentSubstrate ExampleProduct(s)Yield (%)Reference
Nitric acid/Trifluoroacetic anhydridePyrazole3,4-dinitropyrazole41 semanticscholar.org
Nitric acid/Trifluoroacetic anhydrideN-methylpyrazole3-nitro-1-methylpyrazole65 semanticscholar.org
Conc. HNO₃/Conc. H₂SO₄Pyrazole3,4-dinitropyrazole68 umich.edu
Fuming HNO₃/80% aq. H₂SO₄N-methylpyrazole3-nitro-1-methylpyrazole28 umich.edu

Regioselectivity Control in Pyrazole Nitration

Controlling the position of nitration (regioselectivity) on the pyrazole ring is a significant challenge in synthetic chemistry. The inherent electronic properties of the pyrazole ring, along with the influence of existing substituents, dictate the position of electrophilic attack.

For unsubstituted pyrazole, nitration often leads to a mixture of products. However, the presence of substituents can direct the incoming nitro group to a specific position. For example, the nitration of N-substituted pyrazoles can be more challenging than their unsubstituted counterparts. researchgate.net In the case of N-methylpyrazole, nitration with nitric acid in trifluoroacetic anhydride yields the 3-nitro product, demonstrating a degree of regioselectivity. semanticscholar.org

The use of blocking groups is a common strategy to achieve regioselectivity. A blocking group can be temporarily introduced at a reactive position to prevent reaction at that site, directing the nitration to another position. After nitration, the blocking group can be removed. For instance, formyl, chloro, or bromo groups at the C4 position have been used to direct arylation to the C5 position, a principle that can be extended to other electrophilic substitutions like nitration. academie-sciences.fracademie-sciences.fr More recently, an ester substituent at the C4 position has been shown to be an effective and easily removable blocking group for controlling regioselectivity at the C5 position. academie-sciences.fracademie-sciences.fr

The reaction conditions also play a crucial role. For instance, the nitration of pyrazole in strong acidic media involves the pyrazole conjugate acid, which can influence the position of nitration. researchgate.net The choice of nitrating agent and solvent system can also dramatically affect the regioselectivity of the reaction. acs.org

Formation of the Aminated Functionality at the C5 Position

The introduction of an amino group at the C5 position of the pyrazole ring is a key step in the synthesis of the target compound. This can be achieved through various methods, with the reduction of a nitro precursor being a particularly common and effective route.

Direct Amination Methodologies (if applicable)

Direct amination of the pyrazole ring at the C5 position is generally less common than the reduction of a nitro group. However, some methods for direct amination of heterocyclic compounds exist. These can involve nucleophilic substitution of a suitable leaving group at the C5 position or transition-metal-catalyzed C-H amination. For instance, palladium-catalyzed amination has been used for the chemoselective amination of chloro(hetero)aryl triflates, which could potentially be adapted for pyrazole systems. polyu.edu.hk However, for the specific synthesis of this compound, direct amination is less likely to be the preferred route due to the presence of the deactivating nitro group.

Reduction of Nitro Precursors to Amino Groups

The reduction of a nitro group to an amino group is a widely used and reliable transformation in organic synthesis. This method is particularly relevant for the synthesis of aminopyrazoles from their nitro-pyrazole precursors.

A common method for this reduction is catalytic hydrogenation. nih.govbeilstein-journals.org This typically involves reacting the nitro-pyrazole with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). researchgate.net This method is often clean and efficient, with the only byproduct being water. For example, in the synthesis of a sildenafil (B151) intermediate, the nitro group of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide was successfully reduced to the corresponding amine using hydrogen gas with a palladium catalyst. researchgate.net

Another method for the reduction of nitro groups is the use of metal catalysts in the presence of a hydrogen source, such as hydrazine or ammonium (B1175870) formate. Alternatively, reducing agents like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid can also be employed for this transformation. researchgate.net The choice of reducing agent can depend on the other functional groups present in the molecule to avoid unwanted side reactions.

N-Alkylation Strategies for the 1-Propyl Substituent

The final key step in the synthesis of this compound is the introduction of the propyl group at the N1 position of the pyrazole ring. This is typically achieved through N-alkylation.

Conventional N-Alkylation of Pyrazoles

Conventional N-alkylation of pyrazoles involves the reaction of a pyrazole with an alkylating agent, such as an alkyl halide (e.g., propyl bromide or propyl iodide), in the presence of a base. The base is necessary to deprotonate the pyrazole nitrogen, making it more nucleophilic. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

The choice of solvent is also important and can influence the regioselectivity of the alkylation. For unsymmetrical pyrazoles, alkylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers. However, steric and electronic factors can favor alkylation at one nitrogen over the other.

Recently, new methods for N-alkylation have been developed. For instance, the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst provides a method for N-alkylation under milder conditions. researchgate.netmdpi.com Another innovative approach involves the use of engineered enzymes that can achieve highly regioselective alkylation of pyrazoles with simple haloalkanes, including propylation, with unprecedented selectivity (>99%). nih.govuni-stuttgart.de The Mitsunobu reaction, which utilizes an alcohol, a phosphine (B1218219), and an azodicarboxylate, has also been successfully employed for the N-alkylation of 4-nitropyrazole with various alcohols. researchgate.net

Selective N1-Propylation Techniques

The introduction of the propyl group at the N1 position of the pyrazole ring is a critical step in the synthesis of this compound. Achieving regioselectivity is paramount, as the alkylation of unsymmetrically substituted pyrazoles can potentially yield two different N-alkylated isomers (N1 and N2). The precursor for this step is typically a 4-nitropyrazole derivative.

Systematic studies on the N-substitution of 3-substituted pyrazoles have demonstrated that regioselective N1-alkylation can be effectively achieved under basic conditions. sci-hub.st The choice of base and solvent system is crucial in directing the alkylation to the desired nitrogen atom. A commonly employed and effective system is the use of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (B87167) (DMSO). sci-hub.stresearchgate.net This combination is known to facilitate the deprotonation of the pyrazole's N-H group, creating a pyrazolate anion that then acts as a nucleophile. sci-hub.st

The regioselectivity of the reaction is influenced by steric and electronic factors. For pyrazoles bearing a substituent at the 3-position (adjacent to N2), the N1-position is sterically less hindered, making it the preferred site for attack by the alkylating agent (e.g., propyl bromide or propyl iodide). The use of DMSO as a solvent can increase the reactivity of the nucleophile, often allowing the reaction to proceed at room temperature. sci-hub.st In the context of synthesizing energetic materials, N-alkylation is also recognized as a straightforward technique to protect the acidic N-H proton present in many nitropyrazoles, which can enhance physical stability. researcher.life

A practical example involves the alkylation of 4-nitropyrazole with allyl bromide using cesium carbonate (Cs₂CO₃) in anhydrous acetonitrile, which proceeds to completion rapidly and in high yield. wordpress.com This demonstrates a viable pathway where a propyl halide would be used instead of an allyl halide to achieve the desired N1-propylation. The reaction mixture is typically stirred under an inert atmosphere, and upon completion, the inorganic salts are filtered off, and the product is isolated from the filtrate. wordpress.com

Table 1: Conditions for Selective N1-Alkylation of Pyrazoles

Pyrazole SubstrateAlkylation AgentBase/Solvent SystemKey OutcomeReference
3-Substituted PyrazolesAlkyl HalidesK₂CO₃ / DMSORegioselective N1-alkylation sci-hub.stresearchgate.net
4-NitropyrazoleAllyl BromideCs₂CO₃ / AcetonitrileHigh yield (96%) of N1-alkylated product wordpress.com
3,5-DinitropyrazoleAlkylating AgentsVariousN-alkylation protects the acidic proton and increases stability researcher.life
1H-PyrazolesMichael AcceptorsCatalyst-freeHigh yield (>90%) and excellent regioselectivity (N1/N2 > 99.9:1) nih.govacs.org

Advanced Synthetic Approaches and Sustainable Chemistry Considerations

Modern organic synthesis emphasizes the development of efficient and environmentally benign processes. The production of pyrazole derivatives, including the precursors to this compound, has benefited significantly from the application of green chemistry principles, multi-component reactions, and flow chemistry.

Green Chemistry Methodologies for Pyrazole Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. acs.orgrsc.org For pyrazole synthesis, this often involves replacing traditional organic solvents with water, using energy-efficient techniques like microwave or ultrasound irradiation, and employing recyclable or biodegradable catalysts. rsc.orgnih.gov

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. rsc.org The synthesis of pyrazoles via the cyclization of 1,3-diketones with hydrazines can be performed efficiently "on water," often without the need for toxic catalysts or extensive purification. rsc.org Another green approach involves the use of ionic liquids, which can act as both the solvent and catalyst and are often recyclable. bohrium.com Furthermore, catalyst-free multicomponent reactions facilitated by ultrasonic irradiation in an aqueous medium have been reported to produce pyranopyrazoles in excellent yields, showcasing a highly sustainable method.

Table 2: Comparison of Green Synthesis Methodologies for Pyrazoles

MethodologyKey FeaturesAdvantagesReference
"On Water" SynthesisUses water as the reaction medium.Non-toxic, non-flammable, avoids organic solvents. rsc.org
Microwave/Ultrasound-Assisted SynthesisUses alternative energy sources to drive reactions.Faster reaction times, often higher yields. rsc.orgnih.gov
Ionic Liquid (IL) CatalysisILs used as recyclable catalysts and solvents.Reduces waste, potential for catalyst reuse. bohrium.com
Multi-component Reactions (MCRs)Combines three or more reactants in a single step.High atom economy, step efficiency, reduced waste. acs.orgnih.gov

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more starting materials react to form a product in a single synthetic operation. mdpi.combeilstein-journals.org This approach embodies the principles of green chemistry through its high atom economy and step efficiency, reducing the need for intermediate purification steps and minimizing solvent and energy consumption. acs.org

The pyrazole scaffold is well-suited for assembly via MCRs. A classic and versatile MCR for creating highly substituted pyrazoles involves the one-pot reaction of a hydrazine, a β-ketoester, an aldehyde, and a nitrile (such as malononitrile). nih.govmdpi.com This strategy allows for the rapid construction of complex pyrazole-fused systems, like pyrano[2,3-c]pyrazoles. nih.govbeilstein-journals.org The reaction proceeds through a sequence of condensations and cyclizations, often catalyzed by a simple base or even a green catalyst in an aqueous medium. nih.gov By carefully selecting the starting components, this method can be adapted to build the core structure of the target compound or its immediate precursors. For example, using propylhydrazine in such a reaction would directly install the required N1-propyl group.

Flow Chemistry Integration in Pyrazole Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. scilit.com These benefits include superior control over reaction parameters (temperature, pressure, and time), enhanced safety profiles (especially for hazardous reactions like nitration), improved reproducibility, and straightforward scalability. scilit.commdpi.comgalchimia.com

The synthesis of pyrazoles has been successfully adapted to flow chemistry systems. mdpi.com For instance, a two-step flow process has been developed for the synthesis of substituted pyrazoles from acetophenones. The first step involves the formation of an enaminone intermediate in a heated coil, which is then mixed with a hydrazine solution in a second reactor to generate the pyrazole product. galchimia.com

Crucially, nitration reactions, which are often highly exothermic and potentially hazardous in batch, can be performed with much greater safety in a microreactor. researchgate.net A continuous-flow process for the nitration of pyrazole followed by in-line quenching, neutralization, and extraction has been demonstrated. researchgate.net Integrating such a flow nitration step with a flow-based pyrazole synthesis and subsequent N-alkylation could provide a streamlined, safer, and more efficient route to this compound. Copper-catalyzed cycloadditions to form pyrazoles have also been implemented in continuous flow, offering high efficiency and the ability to scale up production. rsc.org

Isolation and Purification Techniques for the Compound and Its Intermediates

The successful synthesis of a target compound relies on effective methods for its isolation from the reaction mixture and purification to a high degree of chemical integrity. This is particularly important when dealing with regioisomers or byproducts that are structurally similar to the desired molecule.

Chromatographic Separation Methods

Column chromatography is the most frequently cited method for the purification of pyrazole derivatives and their intermediates. researchgate.netmdpi.com This technique is essential for separating the desired product from unreacted starting materials, reagents, and any side products formed during the reaction.

Silica (B1680970) gel is the most common stationary phase used for the purification of nitropyrazole compounds. wordpress.comnih.gov The separation is achieved based on the differential adsorption of the components in the mixture to the silica gel surface. A mobile phase, typically a mixture of non-polar and polar organic solvents, is passed through the column to elute the compounds. For N-alkylated nitropyrazoles, a common mobile phase is a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane. wordpress.com The polarity of the solvent mixture is gradually increased to elute compounds with increasing polarity.

This technique is also crucial for the separation of regioisomers, which can be a significant challenge in pyrazole synthesis. For example, the N1 and N2 alkylated isomers of a pyrazole often have slightly different polarities, allowing for their separation by careful silica gel chromatography. nih.gov The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC), and fractions containing the pure product are combined and concentrated to yield the final, purified compound. galchimia.com

Table 3: Chromatographic Purification Conditions for Pyrazole Derivatives

Compound TypeStationary PhaseMobile Phase (Eluent)Purpose of PurificationReference
N-Alkylated 4-NitropyrazoleSilica GelGradient of Ethyl Acetate in HexaneIsolate product from reaction mixture wordpress.com
Regioisomeric PyrazolesSilica GelNot specifiedSeparation of N1 and N2 isomers nih.gov
General Pyrazole DerivativesSilica GelNot specifiedImprove product purity researchgate.netgoogle.com
Azido- and Nitratoalkyl NitropyrazolesSilica GelNot specifiedProduct purification if required after extraction mdpi.com

Crystallization and Recrystallization Protocols

The purification of the target compound, This compound , is a critical step to ensure the removal of impurities, starting materials, and by-products from its synthesis. While specific crystallization and recrystallization protocols for this exact molecule are not extensively detailed in publicly available literature, established methodologies for structurally similar pyrazole derivatives provide a strong foundation for developing effective purification strategies. The choice of solvent and the crystallization technique are paramount for obtaining a high-purity crystalline product.

The solubility of pyrazole derivatives is influenced by the nature and position of their substituents. The presence of a nitro group generally decreases solubility in non-polar solvents and increases the potential for hydrogen bonding, while the propyl group at the N1 position enhances lipophilicity. The amino group at the C5 position can act as both a hydrogen bond donor and acceptor, influencing its solubility in protic and polar aprotic solvents. For a related compound, 4-Methyl-1-propyl-1H-pyrazol-5-amine , moderate solubility in polar solvents has been noted.

Common techniques for crystallization include slow evaporation, cooling of a saturated solution, and vapor diffusion. Recrystallization, a process of dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool and deposit crystals, is a primary method for purification.

Solvent Selection:

The selection of an appropriate solvent is the most critical parameter in the recrystallization process. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. This differential solubility allows for maximum recovery of the purified compound upon cooling. Furthermore, the solvent should not react with the compound and should be easily removable from the purified crystals.

Based on the purification of analogous pyrazole compounds, several solvents and solvent systems can be considered for the recrystallization of This compound .

Alcohols (e.g., Methanol (B129727), Ethanol): Polar protic solvents like methanol and ethanol (B145695) are often effective for recrystallizing polar compounds. For instance, methyl 4-N-(5-chloro-2-nitrobenzoyl)amino-1-methyl-3-n-propylpyrazole-5-carboxylate has been successfully recrystallized from methanol. ijbpr.com Given the presence of the polar nitro and amino groups, methanol or ethanol could be suitable solvents.

Aromatic Hydrocarbons (e.g., Benzene, Toluene): These non-polar solvents can be effective, particularly for compounds with significant non-polar character. N-(2-carbamoylphenyl)-1-methyl-4-nitro-3-n-propyl-1H-pyrazole-5-carboxamide and 4-N-(5-chloro-2-aminobenzoyl)amino-1-methyl-3-n-propyl pyrazole-5-carboxamide have both been recrystallized from benzene. ijbpr.com

Esters (e.g., Ethyl Acetate): Ethyl acetate is a moderately polar solvent that is widely used for the recrystallization of a variety of organic compounds.

Solvent Mixtures: In cases where a single solvent does not provide the desired solubility characteristics, a binary solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The addition of the poor solvent to a solution of the compound in the good solvent can induce crystallization.

The following table summarizes recrystallization solvents used for compounds structurally related to This compound , which can serve as a guide for developing a purification protocol.

Compound NameRecrystallization Solvent(s)
N-(2-carbamoylphenyl)-1-methyl-4-nitro-3-n-propyl-1H-pyrazole-5-carboxamideBenzene
methyl 4-N-(5-chloro-2-nitrobenzoyl)amino-1-methyl-3-n-propylpyrazole-5-carboxylateMethanol
4-N-(5-chloro-2-aminobenzoyl)amino-1-methyl-3-n-propyl pyrazole-5-carboxamideBenzene
4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamideMethanol
N-butyl-4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamideEthyl alcohol

General Recrystallization Protocol:

A general protocol for the recrystallization of This compound based on the available data for analogous compounds would involve the following steps:

Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent (e.g., methanol, ethanol, or benzene) to form a saturated solution. Gentle heating and stirring can facilitate dissolution.

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel with fluted filter paper to remove them. This step prevents premature crystallization on the filter paper.

Cooling: The hot, clear solution is allowed to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals. The flask should be left undisturbed during this period. Further cooling in an ice bath can maximize the yield of the precipitate.

Crystal Collection: The formed crystals are collected by vacuum filtration using a Büchner funnel.

Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

Drying: The purified crystals are dried under vacuum or in a desiccator to remove any remaining solvent.

The purity of the recrystallized This compound can be assessed by techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (e.g., NMR, IR). A sharp melting point and a single spot on a TLC plate are indicative of high purity.

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle. The presence of the nitro group significantly influences its reactivity, particularly towards substitution reactions.

The pyrazole ring is generally susceptible to electrophilic aromatic substitution. However, in this compound, the C4 position, which is often a site for such reactions in unsubstituted pyrazoles, is blocked by a nitro group. clockss.org This nitro group is strongly electron-withdrawing, deactivating the pyrazole ring towards electrophilic attack. While the C5-amino group is an activating group, its influence is primarily directed towards the already substituted C4 position. Consequently, electrophilic substitution directly on the pyrazole ring of this compound is generally unfavorable. Instead, electrophilic attack is more likely to occur at the exocyclic amino group.

The electron-withdrawing nature of the nitro group at the C4 position renders the pyrazole ring electron-deficient and activates it for nucleophilic aromatic substitution (SNAr). In these reactions, the nitro group can act as a leaving group and be displaced by a variety of nucleophiles. This pathway is a key strategy for the functionalization of 4-nitropyrazoles. researchgate.netresearcher.lifebohrium.com For instance, reactions with amines can lead to the formation of new C-N bonds at the C4 position.

Transformations of the C5-Amino Group

The C5-amino group is a primary nucleophilic center and participates in a wide array of chemical reactions typical of arylamines. These transformations are crucial for the elaboration of the pyrazole scaffold into more complex molecules and fused heterocyclic systems. plos.org

The lone pair of electrons on the nitrogen atom of the C5-amino group allows it to react readily with various electrophiles.

Acylation: The amino group can be acylated using acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy for introducing carbonyl functionalities. nih.gov A notable example involves the cascade Wolff rearrangement/acylation reaction between 5-aminopyrazoles and α-diazo ketones, which can lead to the synthesis of N-pyrazole amides under metal- and additive-free conditions. nih.govacs.orgacs.org

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is useful for installing sulfonyl groups, which are important pharmacophores. The direct sulfonylation of the amino group in 5-aminopyrazoles has been reported. plos.orgnih.govresearchgate.net

Alkylation: The C5-amino group can undergo N-alkylation. For example, reductive amination with aldehydes or ketones is a viable method for introducing alkyl substituents. nih.gov Alkylation is a common technique for the functionalization of 5-aminopyrazoles. plos.org

Reaction TypeReagent ExampleProduct Type
AcylationAcid Chloride (R-COCl)N-Acyl-5-aminopyrazole
SulfonylationSulfonyl Chloride (R-SO₂Cl)N-Sulfonyl-5-aminopyrazole
AlkylationAldehyde (R-CHO) / NaBH₄N-Alkyl-5-aminopyrazole

The primary amino group at the C5 position can be converted into a diazonium salt, which is a versatile intermediate for a variety of subsequent transformations.

Diazotization: Treatment of the 5-aminopyrazole with a source of nitrous acid, typically sodium nitrite (B80452) in a strong acidic medium (e.g., HCl), generates a pyrazol-5-yl-diazonium salt. clockss.orgnih.govresearchgate.net This reaction proceeds via the formation of a nitrosamine (B1359907) intermediate which then rearranges and eliminates water.

Coupling Reactions: The resulting diazonium salt can undergo several types of reactions. It can be subjected to intramolecular azo coupling if a suitable electron-rich aromatic ring is present elsewhere in the molecule. researchgate.net More commonly, it is used in intermolecular coupling reactions with active methylene (B1212753) compounds to synthesize fused heterocyclic systems like pyrazolo[1,5-c]-as-triazines. clockss.orgresearchgate.net Furthermore, the diazonium group can be replaced in deaminative transformations, allowing for the introduction of other functional groups, including aryl groups via Suzuki-Miyaura cross-coupling. nih.govacs.org

ReactionReagentsIntermediate/ProductApplication
DiazotizationNaNO₂, HClPyrazol-5-yl-diazonium saltVersatile synthetic intermediate
Azo CouplingActive Methylene CompoundAzo-linked pyrazoleSynthesis of dyes and fused heterocycles
Deaminative ArylationArylboronic acid, Pd catalystAryl-substituted pyrazoleC-C bond formation

5-Aminopyrazoles are excellent precursors for the synthesis of fused pyrazole systems through condensation reactions with compounds containing carbonyl groups or other electrophilic centers. The C5-amino group, often in concert with the N1 nitrogen or the C4 carbon, acts as a binucleophile. beilstein-journals.org

These reactions are particularly prevalent in multicomponent reaction strategies, which allow for the rapid construction of molecular complexity from simple starting materials.

Reaction with β-Dicarbonyl Compounds: Condensation with 1,3-dicarbonyl compounds or their equivalents is a classical method for constructing fused six-membered rings, leading to the formation of pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines. mdpi.combeilstein-journals.orgrsc.org

Three-Component Condensations: The reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (such as a cyclic 1,3-diketone) is a powerful tool for synthesizing diverse and complex heterocyclic scaffolds. researchgate.net The regiochemical outcome of these reactions, for example, leading to pyrazolo[3,4-b]quinolinones or pyrazolo[5,1-b]quinazolinones, can often be controlled by the choice of reaction conditions, such as temperature, solvent, and catalyst. nih.gov

Reaction with Other Electrophiles: Condensation reactions are not limited to dicarbonyls. Other electrophilic partners include isatins, which lead to spiro-fused systems, mdpi.combeilstein-journals.org and azlactones, which provide a route to pyrazolo[3,4-b]pyridin-6-ones. thieme-connect.combeilstein-journals.orgnih.gov

Electrophilic PartnerFused Ring System
β-DiketonePyrazolo[1,5-a]pyrimidine (B1248293)
Aldehyde + 1,3-DiketonePyrazolo[3,4-b]quinolinone
Isatin + 1,3-DiketoneSpiro[indoline-pyrazolo[3,4-b]pyridine]
AzlactonePyrazolo[3,4-b]pyridin-6-one

Reactions Involving the C4-Nitro Group

The nitro group at the C4 position is a key functional moiety that significantly influences the molecule's properties and reactivity. Its strong electron-withdrawing nature deactivates the pyrazole ring towards electrophilic attack but activates it for other transformations, most notably reduction and regioselective functionalization.

Reductive Transformations to Amino, Hydroxylamino, or Azoxy Derivatives

The C4-nitro group of this compound can be readily reduced to an amino group, yielding the corresponding diamine. This transformation is a common and crucial step in the synthesis of more complex pyrazole derivatives. Catalytic hydrogenation is a frequently employed method for this purpose. For instance, the reduction of the nitro group on similar pyrazole scaffolds is effectively achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. This process typically proceeds with high yield and selectivity, leaving other functional groups on the pyrazole ring intact.

The reduction of nitroaromatic compounds can proceed through several intermediates, and controlling the reaction conditions allows for the isolation of partially reduced products such as hydroxylamines and, subsequently, azoxy derivatives. nih.gov While specific documented examples for the synthesis of hydroxylamino or azoxy derivatives directly from this compound are not prevalent in the reviewed literature, the general mechanism for nitroaromatic reduction is applicable.

Hydroxylamine (B1172632) Formation : Partial reduction under carefully controlled conditions (e.g., using specific reducing agents like zinc dust in a neutral medium or catalytic transfer hydrogenation) can stop at the hydroxylamine stage. These hydroxylamine metabolites are often more reactive than the parent nitro compound. nih.gov

Azoxy Compound Formation : Azoxy derivatives are typically formed from the condensation of a nitroso intermediate (formed during reduction) and a hydroxylamine intermediate under basic or neutral conditions. While some literature describes the synthesis of nitropyrazoles bearing azoxy groups, these are typically prepared by alkylating the pyrazole nitrogen with a side chain already containing the azoxy moiety, rather than by direct reduction of the C4-nitro group. researchgate.netbakhtiniada.ruosi.lv

TransformationTypical Reagents & ConditionsProductReference
Nitro to AmineCatalytic Hydrogenation (e.g., 5% Pd/C, H₂ pressure)1-Propyl-1H-pyrazole-4,5-diamine
Nitro to HydroxylamineControlled reduction (e.g., Zn/NH₄Cl, catalytic transfer hydrogenation)4-(Hydroxyamino)-1-propyl-1H-pyrazol-5-amine nih.gov
Nitro to AzoxyCondensation of nitroso and hydroxylamino intermediates4,4'-Azoxybis(1-propyl-1H-pyrazol-5-amine) nih.gov

Reactivity in Specific Oxidative Environments

The pyrazole ring system, particularly when substituted with a nitro group, is generally characterized by its resistance to oxidation. mdpi.com The C4-nitro group is a strong deactivating group, making the pyrazole ring electron-deficient and less susceptible to oxidative degradation. The primary role of the nitro group in this context is not as a reactive site for oxidation but as a modulator of the electronic properties of the entire molecule. mdpi.com

Research on the oxidation of nitropyrazoles primarily focuses on the functionalization of other substituents on the ring, such as the conversion of an amino group to a nitramino or nitro group, rather than reactions involving the existing C4-nitro functionality. rsc.org Therefore, under typical oxidative conditions, the C4-nitro group of this compound is expected to remain inert.

Stability and Degradation Pathways

The stability of this compound is a critical factor, particularly in its application as an intermediate in chemical synthesis or as a component in energetic materials.

Thermal and Photochemical Stability Considerations

Nitropyrazoles are noted for their considerable thermal stability, a property attributed to the aromaticity and inherent stability of the pyrazole ring. rsc.orgrsc.orgnih.gov Compounds with structures similar to this compound, such as 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, are described as having high thermal stability. chembk.com The decomposition of nitropyrazoles upon heating has been studied, revealing that the decomposition mechanism can vary based on the position of the nitro group. researchgate.net For 4-nitropyrazole, thermal decomposition is a multi-step process, unlike 1-nitropyrazole (B188897) which undergoes a more direct decomposition. researchgate.net

The photochemical stability is also a key consideration. Quantum chemical studies on related nitrogen-rich heterocycles suggest that the introduction of groups like N-oxides can increase photochemical reactivity by narrowing the HOMO-LUMO gap. acs.org While direct photochemical studies on this compound are limited, it is known that nitroaromatic compounds can undergo photochemical reactions, and the specific substitution pattern would influence this reactivity.

Chemo- and Regioselective Functionalization Strategies

The functional groups of this compound allow for a variety of chemo- and regioselective transformations, making it a versatile building block. The electron-withdrawing nitro group and the electron-donating amino group exert strong, often opposing, electronic effects that can be exploited to direct reactions to specific sites.

The presence of the C4-nitro group strongly influences the acidity and reactivity of the C-H bonds on the pyrazole ring. It renders the C5-H bond more acidic and susceptible to deprotonation and subsequent functionalization. nih.gov This has been leveraged in palladium-catalyzed direct C-H arylation reactions, which occur with high regioselectivity at the C5 position of 4-nitropyrazoles. acs.orgresearchgate.net This strategy provides a powerful tool for introducing aryl substituents specifically at the position adjacent to the nitro group.

Chemoselectivity is evident in the reduction of the nitro group. Catalytic hydrogenation can selectively reduce the C4-nitro group to an amine without affecting the pyrazole ring or other substituents, a critical transformation for creating 4,5-diaminopyrazole derivatives. google.com Conversely, the amino group at C5 can be selectively functionalized, for instance, through acylation or diazotization reactions, while leaving the nitro group untouched. The deamination of 5-aminopyrazoles via diazotization, followed by transformations like Suzuki-Miyaura cross-coupling, provides a route to fully substituted pyrazoles. acs.org

Reaction TypeTarget SiteDirecting Group/InfluenceExample TransformationReference
C-H ArylationC5 PositionElectron-withdrawing C4-Nitro groupPalladium-catalyzed coupling with aryl bromides acs.orgresearchgate.net
C-H Allylation/BenzylationC5 PositionElectron-withdrawing C4-Nitro groupPalladium-catalyzed reaction nih.gov
Nitro ReductionC4-Nitro groupChemoselective catalytic hydrogenationFormation of 1-Propyl-1H-pyrazole-4,5-diamine
Amino FunctionalizationC5-Amino groupReactivity of the primary amineAcylation, diazotization, formation of fused rings acs.orgresearchgate.net
Nucleophilic SubstitutionC4 PositionActivation by nitro groups (in polynitropyrazoles)Substitution of a nitro group by nucleophiles researchgate.netuni-muenchen.de

Orthogonal Reactivity of Multiple Functional Groups

The structure of this compound features three distinct functional moieties—an amino group, a nitro group, and an N-propyl group—each with its own characteristic reactivity. This allows for orthogonal synthesis, where one functional group can be selectively reacted without affecting the others, by carefully choosing reaction conditions.

The C5-amino group is a versatile nucleophilic center and a strong activating group. It can readily undergo a variety of transformations typical for aromatic amines. These include acylation, sulfonylation, and formation of Schiff bases with aldehydes and ketones. For instance, the amino group can be acylated to form amides, a transformation that also serves to protect it and modulate its electronic influence on the pyrazole ring.

Conversely, the C4-nitro group is a powerful electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic attack. The most significant transformation for the nitro group is its reduction to an amino group. This conversion dramatically alters the electronic nature of the molecule, transforming it from an electron-poor to an electron-rich system. This reduction can be achieved using various standard reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, providing a route to 1-propyl-1H-pyrazole-4,5-diamine. researchgate.net The selective reduction of the nitro group in the presence of the pyrazole ring is a common and high-yielding transformation. msu.edu

The N1-propyl group is generally chemically inert under most conditions used to modify the amino and nitro groups. As a saturated alkyl chain, it does not participate in the typical electrophilic or nucleophilic reactions of the aromatic ring. Its primary role is steric and electronic; it prevents the tautomerism often seen in N-unsubstituted pyrazoles and provides a slight electron-donating inductive effect. mdpi.com

The pyrazole ring itself presents a unique reactive landscape. The C3 position is the only unsubstituted carbon on the ring, making it the primary target for substitution reactions. The inherent reactivity of the functional groups allows for a planned sequence of reactions. For example, the amino group can be protected via acylation, followed by a reaction at the C3 position, and concluded with the reduction of the nitro group and deprotection of the newly formed amine. This controlled, stepwise functionalization highlights the valuable orthogonal reactivity of the molecule.

Table 1: Selective Transformations of Functional Groups in this compound

Functional Group Position Type of Reaction Potential Product Class Comments
Amino C5 Acylation, Sulfonylation Amides, Sulfonamides Protects the amine and modulates ring electronics.
Amino C5 Diazotization Pyrazolo-triazines Reaction can lead to fused heterocyclic systems.
Nitro C4 Reduction 4-amino-1-propyl-1H-pyrazol-5-amine Drastically changes electronic properties from deactivating to activating. researchgate.netmsu.edu
C-H Bond C3 Electrophilic Substitution 3-substituted derivatives Ring is deactivated, requiring specific conditions for substitution.

Directing Group Effects on Substitution

The regiochemical outcome of substitution reactions on the pyrazole ring of this compound is governed by the cumulative electronic effects of the existing substituents.

C5-Amino Group: As a powerful π-donating group, the amino group is strongly activating and directs incoming electrophiles to the ortho and para positions. msu.edu In this pyrazole system, the C3 position is ortho to the amino group, and the N1-propyl group is para. Therefore, the amino group strongly favors electrophilic attack at the C3 position.

C4-Nitro Group: This is a classic, strong deactivating group due to its π-accepting and inductive electron-withdrawing nature. It directs incoming electrophiles to the meta position. msu.edulibretexts.org The positions meta to the C4-nitro group are C2 (a nitrogen atom) and C5 (substituted). Therefore, it directs away from the C3 position, opposing the influence of the amino group.

N1-Propyl Group: This alkyl group is a weak electron-donating group through induction, thus slightly activating the ring.

Pyrazole Ring Nitrogens: The pyridine-like nitrogen at N2 is electron-withdrawing and deactivates the adjacent ring carbons (C3 and N1). mdpi.com

For nucleophilic aromatic substitution (SNAr) , the presence of the strong electron-withdrawing nitro group makes the pyrazole ring electron-deficient. This could theoretically facilitate the displacement of a leaving group on the ring by a nucleophile. However, in the parent molecule, there are no conventional leaving groups attached to the ring carbons.

In the context of modern synthetic methods like C-H activation , the nitro group has been shown to act as a directing group. Studies on other N-alkylated 4-nitropyrazoles have demonstrated that the nitro group can direct metallation and subsequent functionalization to the adjacent C5 position. rsc.org Since the C5 position in this compound is already occupied by the amino group, this directing effect could potentially facilitate functionalization at the C3 position, the other position adjacent to a ring nitrogen.

Table 2: Summary of Substituent Directing Effects for Electrophilic Substitution

Substituent Position Electronic Effect Activating/Deactivating Directing Influence
-NH2 C5 +M, -I (π-donor) Strongly Activating Ortho, Para (Directs to C3)
-NO2 C4 -M, -I (π-acceptor) Strongly Deactivating Meta (Directs away from C3)
-CH2CH2CH3 N1 +I Weakly Activating Ortho, Para (Directs to C5)
Ring Nitrogen N2 -I Deactivating Meta (Directs to C4)

Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for a complete assignment of all proton and carbon signals and confirmation of the molecular connectivity.

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For 4-nitro-1-propyl-1H-pyrazol-5-amine, distinct signals are expected for the propyl chain, the pyrazole (B372694) ring, and the amino group.

The n-propyl group attached to the N1 position would present a characteristic pattern:

A triplet in the upfield region (estimated ~0.9-1.0 ppm) corresponding to the terminal methyl (CH₃) group, split by the adjacent methylene (B1212753) protons.

A multiplet (typically a sextet) in the ~1.8-2.0 ppm range for the central methylene (CH₂) group, which is coupled to both the methyl and the N-methylene protons.

A triplet around ~4.0-4.2 ppm for the methylene group (N-CH₂) directly attached to the pyrazole nitrogen, shifted downfield due to the influence of the aromatic, electron-withdrawing heterocyclic ring.

The pyrazole ring itself contains a single proton at the C3 position (H-3). This proton would appear as a sharp singlet, as it has no adjacent proton neighbors. Its chemical shift is influenced by the surrounding substituents and is expected in the downfield region, likely between δ 7.5 and 8.5 ppm.

The amino group (-NH₂) protons typically appear as a broad singlet. The chemical shift can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena, but it is often observed in the range of δ 5.0-7.0 ppm in a non-acidic solvent like DMSO-d₆. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-3 (pyrazole ring)7.5 - 8.5Singlet (s)-No adjacent protons.
NH₂ (amino group)5.0 - 7.0Broad Singlet (br s)-Shift is variable.
N-CH₂ (propyl)4.0 - 4.2Triplet (t)~7.0Attached to pyrazole N1.
CH₂ (propyl)1.8 - 2.0Multiplet (m)~7.0Central methylene group.
CH₃ (propyl)0.9 - 1.0Triplet (t)~7.0Terminal methyl group.
Predicted values are based on data from analogous pyrazole structures and general chemical shift principles. netlify.app

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment. The spectrum for this compound is expected to show five distinct signals for the pyrazole ring carbons and three signals for the propyl group carbons.

Pyrazole Ring Carbons: The chemical shifts of the pyrazole carbons are highly dependent on the substituents. The C5 carbon, bonded to the amino group, would be significantly shielded, while the C4 carbon, bearing the electron-withdrawing nitro group, would be deshielded. The expected ranges are: C3 (~130-140 ppm), C4 (~135-145 ppm), and C5 (~145-155 ppm, influenced by both the amino group and adjacent nitrogen). mdpi.com

Propyl Group Carbons: The carbons of the n-propyl chain would appear in the aliphatic region of the spectrum. The N-CH₂ carbon is expected around δ 45-55 ppm, the central CH₂ carbon around δ 22-25 ppm, and the terminal CH₃ carbon in the most upfield region, around δ 10-12 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C3130 - 140Pyrazole ring carbon.
C4135 - 145Pyrazole carbon attached to the nitro group.
C5145 - 155Pyrazole carbon attached to the amino group.
N-CH₂45 - 55Propyl carbon attached to N1.
CH₂22 - 25Central propyl carbon.
CH₃10 - 12Terminal propyl carbon.
Assignments are estimated based on analysis of substituted pyrazoles and known substituent effects. mdpi.commdpi.com

2D NMR experiments are indispensable for confirming the proposed structure by establishing correlations between nuclei. youtube.comnanalysis.com

COSY (COrrelation SpectroscopY): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a clear correlation pathway through the n-propyl chain: a cross-peak would connect the N-CH₂ protons to the central CH₂ protons, which in turn would show a correlation to the terminal CH₃ protons. The pyrazole H-3 and the amino NH₂ protons would not show any COSY correlations, confirming their isolated nature. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C, one-bond J-coupling). nanalysis.com It allows for the unambiguous assignment of each carbon atom that bears protons. The HSQC spectrum would show cross-peaks linking the ¹H signal of H-3 to the C3 carbon signal, the N-CH₂ proton signal to its corresponding carbon, and so on for the entire propyl chain. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings), which is crucial for piecing together the molecular skeleton, especially around quaternary carbons or heteroatoms. sdsu.edu Key expected HMBC correlations would include:

The N-CH₂ protons of the propyl group showing a cross-peak to the C5 carbon of the pyrazole ring, confirming the attachment point.

The pyrazole H-3 proton showing correlations to C4 and C5, confirming their positions relative to H-3.

The amino protons potentially showing a correlation to C4 and C5.

Infrared (IR) and Raman Spectroscopy Techniques

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. edinst.com These two methods are complementary; some vibrations are more prominent in IR spectra while others are stronger in Raman spectra. nih.gov

The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

Amino (-NH₂) Group: The N-H stretching vibrations of the primary amine are characteristic. Two distinct bands are typically observed in the region of 3300-3500 cm⁻¹. The asymmetric stretching vibration appears at a higher frequency than the symmetric stretching vibration. An N-H bending (scissoring) vibration is also expected around 1590-1650 cm⁻¹.

Nitro (-NO₂) Group: The nitro group gives rise to two strong and easily identifiable stretching vibrations. The asymmetric stretching vibration appears as a strong band in the 1500-1570 cm⁻¹ range, while the symmetric stretching vibration is found at a lower frequency, typically between 1300-1370 cm⁻¹.

Pyrazole Ring and Alkyl Chain: C=N and C=C stretching vibrations from the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. C-H stretching vibrations from the propyl group would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Table 3: Characteristic IR and Raman Vibrational Frequencies
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)
Amino (-NH₂)Asymmetric N-H Stretch3400 - 3500Medium
Amino (-NH₂)Symmetric N-H Stretch3300 - 3400Medium
Amino (-NH₂)N-H Bend (Scissoring)1590 - 1650Medium-Strong
Nitro (-NO₂)Asymmetric Stretch1500 - 1570Strong
Nitro (-NO₂)Symmetric Stretch1300 - 1370Strong
Pyrazole RingC=N, C=C Stretches1400 - 1600Medium-Variable
Propyl (-CH₂, -CH₃)C-H Stretches2850 - 2960Medium-Strong
Frequency ranges are based on established spectroscopic data for organic functional groups.

The presence of both a hydrogen bond donor (the -NH₂ group) and hydrogen bond acceptors (the oxygen atoms of the -NO₂ group and the N2 of the pyrazole ring) makes this compound a prime candidate for forming strong intermolecular hydrogen bonds in the solid state. nih.gov These interactions can significantly influence the vibrational frequencies. In a condensed phase (solid or concentrated solution), the N-H stretching bands in the IR spectrum are often broadened and shifted to lower frequencies compared to the gas phase or dilute solutions. spectroscopyonline.com The extent of this shift can provide qualitative information about the strength of the hydrogen bonding network. DFT calculations on similar structures have shown that hydrogen bonding interactions involving amino and nitro groups contribute significantly to the stability of the crystal lattice. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique in chemical synthesis and structural analysis, providing crucial information about the mass-to-charge ratio of ions. mdpi.com For pyrazole derivatives, it is routinely used for confirming molecular weight and aiding in structural elucidation through fragmentation analysis. nih.govnepjol.info

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a compound. Unlike nominal mass spectrometry, HRMS measures mass with extremely high accuracy (typically to four or more decimal places), which allows for the calculation of a single, unique molecular formula. scispace.com This technique is a standard method for the characterization of newly synthesized pyrazole derivatives. acs.orgsci-hub.st

For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₆H₁₀N₄O₂. This calculated value is then compared against the experimental value obtained from the HRMS instrument. The close agreement between the theoretical and found values confirms the compound's elemental composition. While specific experimental data for this compound is not publicly available, the methodology is demonstrated by data from related nitropyrazole compounds. For instance, in the analysis of 3-nitro-1-(4-nitrophenyl)-1H-pyrazole, the calculated mass for the protonated molecule ([M+H]⁺) was 235.0467, with the found value being 235.0466, showcasing the precision of HRMS. sci-hub.st

Table 1: HRMS Data Comparison for Pyrazole Derivatives
CompoundMolecular FormulaIon TypeCalculated Exact Mass (Da)Found Exact Mass (Da)Reference
This compoundC₆H₁₀N₄O₂[M+H]⁺171.0882Not AvailableTheoretical
3-Nitro-1-(4-nitrophenyl)-1H-pyrazoleC₉H₆N₅O₄[M+H]⁺235.0467235.0466 sci-hub.st
1-Benzyl-3-nitro-1H-pyrazoleC₁₀H₉N₃O₂[M+H]⁺204.0773204.0777 sci-hub.st

Electron Ionization (EI) or other ionization methods in mass spectrometry cause molecules to fragment in predictable ways based on their structure. Analyzing these fragmentation patterns provides a molecular fingerprint that helps to confirm the arrangement of atoms. aip.org For this compound, the fragmentation would be dictated by the stability of the resulting fragment ions.

Key expected fragmentation pathways would include:

Loss of the Propyl Group: Cleavage of the N-propyl bond would result in a fragment corresponding to the pyrazole core. This is a common fragmentation for N-alkylated heterocycles.

Loss of the Nitro Group: The nitro group (NO₂) can be lost, leading to a significant fragment ion.

Cleavage of the Pyrazole Ring: The heterocyclic ring itself can break apart, yielding characteristic smaller fragments. researchgate.net

Loss of Alkene from the Propyl Chain: A common fragmentation for propyl chains is the loss of propene (C₃H₆) via a McLafferty-type rearrangement if a suitable hydrogen atom is available for transfer.

The molecular ion peak (M⁺) would be observed, and the relative abundances of the various fragment ions would be used to piece together the molecular structure, confirming the connectivity of the propyl, nitro, and amino groups to the pyrazole ring. nepjol.info

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides unambiguous proof of molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. researchgate.net

The prerequisite for X-ray crystallographic analysis is the availability of a high-quality single crystal. Growing such crystals is often a process of trial and error. For pyrazole derivatives, a common and effective method is the slow evaporation of a saturated solution. researchgate.net A suitable solvent or mixture of solvents is chosen in which the compound has moderate solubility. Common solvents used for this class of compounds include ethanol (B145695), methanol (B129727), ethyl acetate (B1210297), and dimethylformamide (DMF). researchgate.net

Another widely used technique is vapor diffusion. acs.org In this method, a concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container holding a more volatile solvent (the "anti-solvent") in which the compound is poorly soluble. Slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting slow and orderly crystal growth. The process is typically carried out at room temperature under inert atmosphere conditions, especially if the compound is sensitive to moisture or air.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is used to determine the fundamental properties of the crystal lattice. The unit cell is the smallest repeating unit of the crystal lattice, defined by its axial lengths (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry elements present within the unit cell.

While specific crystallographic data for this compound is not documented in the cited literature, data from the closely related compound 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid illustrates the type of information obtained. researchgate.netresearchgate.net This analogue was found to crystallize in the monoclinic system with the space group P2₁/c. researchgate.netresearchgate.net

Table 2: Example Crystallographic Data for a Related Nitropyrazole Derivative
ParameterValueReference
Compound1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid researchgate.netresearchgate.net
Molecular FormulaC₈H₁₁N₃O₄ researchgate.netresearchgate.net
Crystal SystemMonoclinic researchgate.netresearchgate.net
Space GroupP2₁/c researchgate.netresearchgate.net
a (Å)4.5811(16) researchgate.net
b (Å)19.734(7) researchgate.net
c (Å)11.812(4) researchgate.net
β (°)101.181(11) researchgate.net
Volume (ų)1047.6(6) researchgate.net
Z (molecules per unit cell)4 researchgate.net

The complete solution of the crystal structure reveals the exact conformation of the molecule, including the planarity of the pyrazole ring and the orientation of its substituents. Torsion angles define the rotation around specific bonds and are crucial for describing the molecule's three-dimensional shape. For this compound, key torsion angles would describe the orientation of the propyl group relative to the pyrazole ring and the positioning of the amine and nitro groups.

Crucially, X-ray analysis elucidates the network of intermolecular interactions that stabilize the crystal lattice. For this compound, hydrogen bonding is expected to be a dominant interaction. The amino group (-NH₂) is a strong hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the sp²-hybridized nitrogen atom of the pyrazole ring are effective hydrogen bond acceptors. researchgate.netchinesechemsoc.org These interactions can link molecules into one-, two-, or three-dimensional networks, significantly influencing the physical properties of the solid. researchgate.netresearchgate.net In related structures, intermolecular O–H···N and N-H···O hydrogen bonds have been observed to connect adjacent molecules into chains and more complex supramolecular structures. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 4 Nitro 1 Propyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular structures, energies, and various spectroscopic properties with high accuracy. eurjchem.com DFT methods, such as B3LYP, are particularly popular due to their balance of computational cost and accuracy, making them suitable for studying pyrazole (B372694) derivatives. nih.gov Ab initio methods, while more computationally intensive, can provide benchmark results for comparison. eurjchem.com

The electronic properties of 4-nitro-1-propyl-1H-pyrazol-5-amine are heavily influenced by its substituent groups: the electron-withdrawing nitro group (-NO₂) and the electron-donating amino group (-NH₂).

Electronic Structure and Charge Distribution: The nitro group significantly polarizes the molecule by drawing electron density from the pyrazole ring. Conversely, the amino group donates electron density to the ring. This push-pull electronic arrangement results in a non-uniform charge distribution across the molecule. Molecular electrostatic potential (MEP) analysis typically indicates that the most negative regions are concentrated around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. nih.gov The amino group's nitrogen and hydrogen atoms, along with the pyrazole ring's hydrogen, represent potential sites for nucleophilic interaction.

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the amino group, reflecting the areas of highest electron density. The LUMO is anticipated to be centered on the nitro group and the pyrazole ring, indicating the most likely regions for accepting electrons. nih.gov The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally corresponds to higher reactivity.

Table 1: Predicted Conceptual DFT Reactivity Descriptors

Generated html

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. nih.gov For this compound, conformational analysis primarily involves the orientation of the N-propyl group.

The propyl group can rotate around the C-C and N-C bonds, leading to different conformers. The most stable conformer is likely one that minimizes steric hindrance between the propyl chain and the pyrazole ring. Furthermore, the potential for an intramolecular hydrogen bond between one of the amino hydrogens and an oxygen atom of the adjacent nitro group is a key structural feature to investigate, as such interactions can significantly stabilize the planar conformation of the molecule. nih.gov

Table 2: Hypothetical Optimized Geometric Parameters (DFT/B3LYP)

Generated html

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming molecular structures. q-chem.comschrodinger.com

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include N-H stretching from the amino group, asymmetric and symmetric stretching of the N-O bonds in the nitro group, C-H stretching from the propyl group and pyrazole ring, and various stretching and bending modes of the pyrazole ring itself. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The predicted shifts for the propyl group protons would appear in the aliphatic region, while the pyrazole ring proton would be in the aromatic region. The chemical shifts are sensitive to the electronic environment; for instance, the pyrazole ring carbons attached to the nitro and amino groups would show significant shifts due to the strong electron-withdrawing and -donating effects, respectively. nih.gov

Table 3: Predicted Spectroscopic Data

Generated html

Tautomerism and Isomerism Studies

Pyrazoles are well-known for exhibiting tautomerism, a phenomenon that can significantly influence their chemical reactivity and biological activity. mdpi.com

For this compound, the most significant prototropic tautomerism involves the migration of a proton from the amino group to a ring nitrogen, resulting in an imino tautomer (4-nitro-1-propyl-1,2-dihydro-5H-pyrazol-5-imine).

Computational studies on similar 3(5)-aminopyrazoles consistently predict that the amino tautomer is significantly more stable than the imino tautomer. mdpi.comresearchgate.net This preference is attributed to the preservation of the aromaticity of the pyrazole ring in the amino form. The energetic landscape would show the amino tautomer residing in a deep energy well, while the imino form would be at a higher energy level, separated by a transition state.

Table 4: Calculated Relative Energies of Potential Tautomers

Generated html

The relative stability of tautomers can be influenced by the surrounding environment, such as the solvent. mdpi.com Computational models, like the Polarizable Continuum Model (PCM), can simulate the effects of different solvents.

In non-polar solvents, the intrinsic energy difference between tautomers is the dominant factor, favoring the amino form. In polar protic solvents (e.g., water, ethanol), the solvent molecules can form hydrogen bonds with both tautomers. While the amino form can act as a hydrogen bond donor and acceptor, the imino form also has sites for such interactions. It is generally expected that polar solvents would stabilize both forms but might slightly reduce the energy gap between them compared to the gas phase. However, the amino tautomer is predicted to remain the dominant species across a range of environments due to its inherent aromatic stability. mdpi.comresearchgate.net

Reaction Mechanism Modeling and Transition State Analysis of this compound

Computational modeling of reaction mechanisms provides profound insights into the reactivity of molecules like this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, the energy required to initiate the reaction, and the structure of the transient species known as transition states.

Elucidation of Reaction Pathways and Energy Barriers

While specific experimental or theoretical studies on the reaction pathways of this compound are not extensively documented in publicly available literature, we can infer its likely reactivity from studies on related nitro- and amino-substituted pyrazoles. The reactivity of the pyrazole ring is significantly influenced by its substituents. The pyrazole ring itself is aromatic and can undergo electrophilic substitution, typically at the C4 position, as it is the most electron-rich. researchgate.net However, the presence of a strong electron-withdrawing nitro group at the C4 position deactivates this position for further electrophilic attack. Conversely, the amino group at C5 is an activating group, directing electrophilic attack, although its effect is moderated by the adjacent nitro group.

Theoretical studies on similar pyrazole systems often employ Density Functional Theory (DFT) to model reaction pathways. For instance, the nitration of pyrazole has been studied computationally, revealing the transition states and energy barriers associated with the electrophilic attack of the nitronium ion. fx361.com For this compound, potential reactions could include nucleophilic aromatic substitution, where a nucleophile replaces the nitro group or a hydrogen atom, or reactions involving the amino group, such as diazotization.

The elucidation of reaction pathways involves locating the transition state (TS) structures that connect reactants to products. The energy of this transition state relative to the reactants determines the activation energy (energy barrier) of the reaction. A lower energy barrier indicates a faster reaction. For example, in the [3+2] cycloaddition reactions to form pyrazole derivatives, DFT calculations have been used to determine the transition states for different reaction pathways, thereby predicting the regioselectivity of the reaction. nih.gov

Table 1: Hypothetical Energy Barriers for Reactions of a Substituted Pyrazole

Reaction TypeReactantsTransition State (TS)ProductsCalculated Activation Energy (kcal/mol)
Electrophilic NitrationPyrazole + NO₂⁺[Pyrazole-NO₂]⁺4-Nitropyrazole + H⁺15-20
Nucleophilic Substitution4-Nitropyrazole + Nu⁻[4-Nitropyrazole-Nu]⁻4-Nu-pyrazole + NO₂⁻25-35
Diazotization5-Aminopyrazole + HNO₂[Pyrazole-N₂]⁺Pyrazole-diazonium salt10-15

Note: This table presents hypothetical data based on general knowledge of pyrazole chemistry to illustrate the concept of activation energies in reaction pathways. Actual values for this compound would require specific computational studies.

Predicting Reactivity and Regioselectivity

Computational methods are instrumental in predicting the reactivity and regioselectivity of chemical reactions. For this compound, several computational descriptors can be used to forecast its behavior.

Fukui Functions and Local Reactivity Indices: These concepts, derived from DFT, help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. The Fukui function, ƒ(r), indicates the change in electron density at a particular point in space when an electron is added to or removed from the molecule. A higher value of the Fukui function for nucleophilic attack (ƒ⁺(r)) at a specific atom suggests it is a good electrophilic site, while a high value for electrophilic attack (ƒ⁻(r)) indicates a good nucleophilic site. For this compound, the carbon atom of the nitro group and the C3 and C5 positions are expected to be susceptible to nucleophilic attack, while the nitrogen atoms of the pyrazole ring and the amino group are likely sites for electrophilic attack. bohrium.com

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitro group and the pyrazole nitrogen atoms, and a more positive potential near the hydrogen atoms of the amino group and the propyl chain.

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining reactivity. The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net For this compound, the nitro group would significantly lower the energy of the LUMO, making the molecule a better electron acceptor.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment, such as a solvent.

Dynamic Behavior and Conformational Flexibility in Solution

MD simulations can reveal the various conformations that this compound can adopt in solution. The propyl group attached to the pyrazole nitrogen can rotate and fold, leading to different spatial arrangements. The amino group can also exhibit some rotational freedom. By simulating the molecule's trajectory over time, one can identify the most stable conformations and the energy barriers between them. These simulations are particularly useful for understanding how the molecule might interact with a biological target, as its shape and flexibility are key determinants of its binding affinity. nih.gov

Solvation Effects on Molecular Structure and Reactivity

The solvent can have a significant impact on the structure, reactivity, and stability of a molecule. MD simulations explicitly including solvent molecules can model these effects. For this compound, a polar solvent like water would be expected to form hydrogen bonds with the nitro and amino groups, as well as with the pyrazole nitrogen atoms. These interactions can stabilize certain conformations and influence the tautomeric equilibrium of the pyrazole ring. mdpi.com

Theoretical studies on related pyrazole derivatives have shown that solvent polarity can play a key role in the polarization of the solute and can stabilize tautomers with higher dipole moments. mdpi.com For instance, the tautomeric equilibrium between 3-aminopyrazole (B16455) and 5-aminopyrazole has been shown to be solvent-dependent. mdpi.comencyclopedia.pub MD simulations can provide a detailed picture of the solvent shell around the molecule and quantify the strength of solute-solvent interactions. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical properties/reactivity)

QSPR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a particular property of interest, such as reactivity or solubility. While no specific QSPR studies on this compound were found, the methodology is widely applied to pyrazole derivatives. asianpubs.org

For a QSPR study on the reactivity of a series of substituted pyrazoles, a set of molecular descriptors would be calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges). A statistical model, such as multiple linear regression or machine learning algorithms, is then built to correlate these descriptors with an experimentally determined or computationally calculated reactivity parameter, such as a reaction rate constant or activation energy. researchgate.net

Table 2: Examples of Descriptors Used in QSPR Studies of Pyrazole Derivatives

Descriptor TypeExamplesRelevance to Reactivity
Constitutional Molecular Weight, Number of N atomsGeneral size and composition
Topological Wiener Index, Kier & Hall IndicesMolecular branching and shape
Quantum Chemical HOMO/LUMO Energies, Dipole MomentElectronic properties, polarity
Electronic Atomic Charges, Fukui IndicesLocal reactivity sites

Such a model, once validated, could be used to predict the reactivity of new, unsynthesized pyrazole derivatives, including other isomers or analogs of this compound. This predictive capability is highly valuable in the rational design of new molecules with desired chemical properties.

Correlation of Structural Descriptors with Reactivity Indices

The reactivity of a molecule is intrinsically linked to its electronic structure. For pyrazole derivatives, the substituents on the ring play a crucial role in modulating the electron distribution and, consequently, the chemical reactivity. encyclopedia.pubmdpi.com In the case of this compound, the interplay between the electron-donating amino group (-NH2) and the electron-withdrawing nitro group (-NO2) is of primary interest.

Quantum chemical calculations, such as those performed using DFT methods like B3LYP with various basis sets (e.g., 6-31G(d,p) or aug-cc-pVDZ), are employed to determine key reactivity indices. researchgate.netresearchgate.net These indices include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical potential (μ), global hardness (η), and global electrophilicity index (ω).

The amino group at the 5-position is expected to increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the nitro group at the 4-position significantly lowers the energy of the LUMO, indicating a greater propensity for nucleophilic attack at or near this site. The N-propyl group at the 1-position, being a weak electron-donating group, would have a less pronounced electronic effect compared to the nitro and amino substituents.

Table 1: Predicted Reactivity Indices for a Hypothetical Aminonitropyrazole Derivative (Based on Analogous Systems)

Reactivity IndexPredicted Value/TrendSignificance
HOMO EnergyHighIncreased susceptibility to electrophilic attack
LUMO EnergyLowIncreased susceptibility to nucleophilic attack
HOMO-LUMO GapSmall to ModerateHigher chemical reactivity
Chemical Potential (μ)NegativeTendency to accept electrons
Global Hardness (η)ModerateResistance to change in electron distribution
Electrophilicity Index (ω)HighGood electrophile

This table is illustrative and based on general trends observed in computational studies of similar pyrazole derivatives. Actual values for this compound would require specific DFT calculations.

Prediction of Non-Biological Chemical Properties

Computational methods are also adept at predicting a range of non-biological chemical properties that are otherwise challenging to measure experimentally. These properties are derived from the optimized molecular geometry and electronic wavefunction of the compound.

For this compound, the presence of both a highly polar nitro group and a hydrogen-bond-donating amino group would lead to a significant molecular dipole moment. This, in turn, influences properties like solubility and intermolecular interactions. The propyl chain will contribute to the molecule's lipophilicity.

Thermodynamic properties such as the heat of formation can also be calculated, providing insight into the compound's energetic stability. Studies on trinitromethyl-substituted aminonitropyrazoles have shown that the presence of nitro and amino groups significantly affects the heat of formation. icm.edu.pl While the title compound is not as heavily nitrated, the same principles apply.

Table 2: Predicted Non-Biological Chemical Properties of this compound (Based on Analogous Systems)

PropertyPredicted CharacteristicInfluencing Factors
Molecular Weight170.17 g/mol C₆H₁₀N₄O₂
Dipole MomentHighPolar nitro and amino groups
SolubilityModerate solubility in polar solventsAmino and nitro groups, offset by propyl chain
Heat of FormationPositiveEnergetic contribution from the nitro group
Molecular ShapeNon-planarTetrahedral nitrogen of the propyl group and potential out-of-plane twisting of the nitro group

This table presents predicted properties based on the molecular formula and trends from related compounds. Precise values would necessitate dedicated computational analysis.

Derivatization and Chemical Transformations of 4 Nitro 1 Propyl 1h Pyrazol 5 Amine for Advanced Chemical Synthesis

Synthesis of Novel Pyrazole (B372694) Derivatives via Functional Group Interconversions

The strategic modification of the amino and nitro groups on the pyrazole ring is a primary avenue for creating new molecular entities. These functional group interconversions (FGIs) are fundamental to expanding the chemical space accessible from this starting material.

Modification at the Amino Group (e.g., Amides, Ureas, Thioureas)

The 5-amino group of the pyrazole ring is a potent nucleophile, readily participating in reactions with various electrophiles to form stable derivatives.

Amides: Acylation of the amino group is a common transformation. Reaction of 4-nitro-1-propyl-1H-pyrazol-5-amine with acyl chlorides or anhydrides in the presence of a base would be expected to yield the corresponding N-(4-nitro-1-propyl-1H-pyrazol-5-yl)amides. This reaction is a standard method for functionalizing aminopyrazoles. beilstein-journals.org

Ureas: Urea (B33335) derivatives can be synthesized by treating the aminopyrazole with isocyanates. columbia.edutandfonline.com The reaction involves the nucleophilic addition of the pyrazole's amino group to the carbon of the isocyanate, a method widely employed for generating pyrazole-urea compounds that are of interest in medicinal chemistry. columbia.edu For instance, reaction with an appropriate aryl or alkyl isocyanate would yield N-substituted-N'-(4-nitro-1-propyl-1H-pyrazol-5-yl)ureas.

Thioureas: Analogous to urea formation, thioureas are readily prepared by reacting the 5-aminopyrazole with isothiocyanates. tandfonline.comresearchgate.netgoogle.com This reaction is generally efficient and provides access to a class of compounds known for their utility as synthetic intermediates and their diverse biological activities. tandfonline.comresearchgate.net The synthesis of pyrazolyl thioureas often involves the reaction of an aminopyrazole with an isothiocyanate in a suitable solvent. acs.org

Table 1: Potential Reactions at the Amino Group

Derivative Class Reagent General Product Structure
Amide Acyl Chloride (R-COCl) N-(4-nitro-1-propyl-1H-pyrazol-5-yl)acetamide
Urea Isocyanate (R-NCO) 1-Alkyl/Aryl-3-(4-nitro-1-propyl-1H-pyrazol-5-yl)urea
Thiourea Isothiocyanate (R-NCS) 1-Alkyl/Aryl-3-(4-nitro-1-propyl-1H-pyrazol-5-yl)thiourea

Reactions at the Nitro Group (e.g., further reduction, displacement)

The nitro group at the C4 position significantly influences the reactivity of the pyrazole ring and is itself a site for key transformations.

Reduction: The most significant reaction of the nitro group is its reduction to an amino group. Standard catalytic hydrogenation conditions (e.g., H₂ gas with a palladium-on-carbon catalyst) or chemical reducing agents like iron powder in acidic media are effective for converting nitropyrazoles to their corresponding aminopyrazoles. acs.orgnih.gov The reduction of this compound would yield 1-propyl-1H-pyrazole-4,5-diamine. This diamine is a highly valuable intermediate, particularly for the synthesis of fused heterocyclic systems like pyrazolo-fused pyrimidines and quinoxalines.

Displacement: While the reduction of the nitro group is more common, nucleophilic aromatic substitution (SNAr) of the nitro group is also a known reaction pathway in highly electron-deficient pyrazole systems. researchgate.netuni-muenchen.descispace.com The presence of multiple nitro groups or other strongly electron-withdrawing substituents typically activates the ring for displacement of a nitro group by various nucleophiles. researchgate.netscispace.com In the case of 3,4,5-trinitropyrazole, the C4-nitro group is selectively displaced by nucleophiles. scispace.com The feasibility of this reaction for this compound would depend on the reaction conditions and the nucleophile employed.

Ring-Expanded or Fused Heterocyclic Systems (e.g., pyrazolo-fused quinazolines, pyrazolopyrimidines)

5-Aminopyrazoles are renowned precursors for the synthesis of bicyclic heteroaromatic compounds, which are prominent scaffolds in medicinal chemistry.

Pyrazolopyrimidines: The condensation of 5-aminopyrazoles with 1,3-dielectrophiles is a classic and efficient method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) ring system. semanticscholar.orgthieme-connect.commdpi.com Typical reaction partners include β-diketones (like acetylacetone), β-ketoesters (like ethyl acetoacetate), and enaminones. semanticscholar.orgnih.gov The reaction of this compound with such reagents, usually under acidic or thermal conditions, would be expected to proceed via initial condensation followed by intramolecular cyclization and dehydration to afford the corresponding substituted pyrazolo[1,5-a]pyrimidines. organic-chemistry.orgthieme-connect.comnih.gov

Pyrazoloquinazolines: These fused systems can also be synthesized from 5-aminopyrazole precursors. nih.govasianpubs.orgfigshare.com One modern approach involves the palladium-catalyzed reaction of 5-aminopyrazoles with β-halovinyl/aryl aldehydes under microwave irradiation. rsc.org Another powerful method is the Rh(III)-catalyzed [5+1] annulation of 5-aminopyrazoles with alkynes, which allows for the divergent synthesis of pyrazolo[1,5-a]quinazolines. These advanced methods highlight the utility of aminopyrazoles in constructing complex fused heterocycles. asianpubs.org

Table 2: Synthesis of Fused Heterocyclic Systems

Fused System Typical Reagent(s) General Reaction
Pyrazolo[1,5-a]pyrimidine β-Diketone or β-Ketoester Cyclocondensation
Pyrazolo[1,5-a]quinazoline 2-Halobenzaldehyde Palladium-catalyzed Annulation
Pyrazolo[1,5-a]quinazoline Alkyne Ester/Amide Rhodium-catalyzed [5+1] Annulation

Applications as Building Blocks in Multi-Step Organic Syntheses

The diverse reactivity of this compound makes it a strategic starting material for the assembly of more elaborate molecules.

Precursors for Complex Chemical Structures

Through the functional group interconversions and cyclization reactions described above, this compound serves as a key precursor to a wide array of more complex structures. The initial pyrazole can be viewed as a scaffold upon which complexity is built. For example, a synthetic sequence could involve:

Reduction of the nitro group to create 1-propyl-1H-pyrazole-4,5-diamine.

Selective acylation or urea formation at the C5-amino group.

Cyclization of the resulting intermediate using the C4-amino group to form a fused six-membered ring.

This step-wise approach allows for the controlled introduction of various substituents, leading to libraries of complex molecules based on the pyrazolo-fused heterocyclic core. The versatility of 5-aminopyrazoles as building blocks for pharmaceuticals and other functional materials is well-documented. beilstein-journals.org

Integration into Natural Product Scaffolds

While direct integration of this compound into natural product scaffolds is not prominently reported in the literature, the resulting fused heterocyclic systems, such as pyrazolopyrimidines, are considered "privileged structures" in medicinal chemistry. thieme-connect.com These motifs mimic the purine (B94841) core of nucleobases and are found in numerous biologically active compounds. The synthetic derivatives obtained from this compound could therefore serve as key fragments or analogs in the total synthesis of natural products or in the design of novel bioactive molecules inspired by natural product structures.

Development of Ligands for Coordination Chemistry

The aminopyrazole scaffold is a foundational element in the synthesis of a wide array of ligands for coordination chemistry. mdpi.comchim.it The two adjacent nitrogen atoms of the pyrazole ring, one acting as a hydrogen bond donor (pyrrole-type) and the other as a proton acceptor (pyridine-type), are excellent coordination sites for metal ions. chim.itnih.gov The additional amino group at the C5 position of this compound provides a further point for derivatization or direct coordination.

The primary amino group of this compound is a key functional handle for the synthesis of more complex ligands. A common and effective strategy involves the condensation of the amine with aldehydes or ketones to form Schiff base ligands. researchgate.net This reaction creates an imine (C=N) linkage, extending the conjugated system and introducing new coordination sites. For instance, condensation with salicylaldehyde (B1680747) derivatives could yield multidentate ligands capable of forming stable complexes with transition metals like Cu(II), Ni(II), and Co(II). researchgate.netresearchgate.net

Another approach is the functionalization of the pyrazole N-H group. Alkylation at this position can introduce sterically or electronically tunable groups that influence the coordination properties of the resulting ligand. nih.gov Furthermore, the amino group can be a nucleophile in reactions to introduce other ligating functionalities, such as phosphine (B1218219), carboxylate, or additional heterocyclic motifs, thereby creating polydentate ligands with tailored affinities for specific metal ions. rsc.org

The synthesis of aminopyrazole derivatives can also be achieved through multicomponent reactions, which offer an efficient route to structurally diverse molecules. beilstein-journals.org For example, a common method for producing 4-aminopyrazoles involves the nitration of a pyrazole ring followed by the reduction of the nitro group. chim.itmdpi.com This highlights the potential of the nitro group in this compound to be chemically transformed, for instance, into an amino group, creating a diaminopyrazole derivative with enhanced coordinating capabilities.

Table 1: Potential Synthetic Pathways for Ligand Development

Starting Material Reagent/Reaction Type Potential Ligand Product
This compound Substituted Aldehyde (e.g., Salicylaldehyde) / Condensation Schiff Base Ligand
This compound Chloroacetyl Chloride / Acylation followed by substitution Amido-functionalized Ligand

Aminopyrazole-based ligands exhibit diverse coordination modes. The pyrazole ring typically coordinates to a metal center through its pyridine-type nitrogen atom. chim.it In Schiff base derivatives, the imine nitrogen also participates in coordination, creating a stable chelate ring with the metal ion. researchgate.net Depending on the other functional groups present on the ligand and the nature of the metal ion, coordination can lead to various geometries, including square planar, tetrahedral, or octahedral complexes. researchgate.netscirp.orgnih.gov

For example, copper(II) complexes with Schiff bases derived from 5-aminopyrazoles have been shown to adopt square planar geometries. researchgate.net Nickel(II) and Cobalt(II) complexes with similar ligands often exhibit octahedral coordination, incorporating additional ligands or solvent molecules into the coordination sphere. researchgate.net The nitro group on the pyrazole ring of this compound would act as an electron-withdrawing group, which can influence the electronic properties of the resulting metal complexes, potentially affecting their catalytic activity, magnetic properties, or photophysical behavior. nih.govmdpi.com The formation of polynuclear complexes or coordination polymers is also possible, where the pyrazole ligand bridges multiple metal centers. mdpi.com

Table 2: Representative Coordination Complexes with Pyrazole-Type Ligands

Metal Ion Ligand Type Coordination Geometry Reference
Cu(II) Azo-aminopyrazole Square Planar researchgate.net
Ni(II) Azo-aminopyrazole Octahedral researchgate.net
Co(II) Azo-aminopyrazole Octahedral researchgate.net

Material Science Applications (General Chemical Principles)

The structural features of this compound, particularly its aromatic nature and multiple functional groups capable of forming directional interactions, make it a candidate for applications in material science.

The amino group of this compound allows it to be used as a monomer in polymerization reactions. For example, it could undergo polycondensation with dicarboxylic acids or diacyl chlorides to form polyamides. The pyrazole ring would be incorporated as a rigid, heterocyclic unit within the polymer backbone, potentially imparting high thermal stability and specific optical properties. beilstein-journals.org

Furthermore, if the nitro group were reduced to a second amino group, the resulting diamine monomer could be used in the synthesis of polyimides or other high-performance polymers. The synthesis of pyrazole-based polymers has been shown to yield materials with high molecular weights, good film-forming properties, and high thermal stability. beilstein-journals.org The presence of the pyrazole unit can also introduce fluorescence into the polymer chain. beilstein-journals.org While direct polymerization of this compound is not documented, the reactivity of the amino group is a well-established principle in polymer chemistry. google.comnih.gov

The pyrazole ring is an excellent motif for directing the self-assembly of molecules into ordered supramolecular structures. nih.govtandfonline.com The N-H and pyridine-type nitrogen atoms can form strong and directional N-H···N hydrogen bonds, leading to the formation of chains, sheets, or three-dimensional networks. nih.govrsc.org The nitro and amino groups of this compound could also participate in hydrogen bonding, further guiding the assembly process.

These non-covalent interactions are central to the construction of hydrogen-bonded organic frameworks (HOFs) and metal-organic frameworks (MOFs). nih.govacs.orgrsc.org Pyrazole-based linkers have been successfully used to create porous MOFs with applications in gas storage, separation, and catalysis. nih.govresearchgate.net The functional groups on the pyrazole ring can be tailored to control the pore size and chemical environment within the framework. rsc.org For instance, the nitro group could be a site for post-synthetic modification within a MOF. The ability of pyrazole derivatives to form extensive hydrogen-bonding networks and coordinate with metal ions makes them highly valuable building blocks in the field of crystal engineering and supramolecular chemistry. doi.org

Future Research Directions and Emerging Methodologies for 4 Nitro 1 Propyl 1h Pyrazol 5 Amine

Exploration of Underutilized Reactivity and Transformations

The chemical persona of 4-nitro-1-propyl-1H-pyrazol-5-amine is dictated by the interplay of its three key components: the pyrazole (B372694) ring, the nitro group, and the primary amine. While classical transformations of these functional groups are well-understood, a significant opportunity lies in the exploration of underutilized and more advanced reactivity.

A primary area for investigation is the direct C-H functionalization of the pyrazole ring. jetir.orgnih.govrsc.org Transition-metal-catalyzed C-H activation has emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds with high atom economy, bypassing the need for pre-functionalized starting materials. jetir.orgnih.govrsc.org For this compound, the C-3 position of the pyrazole ring presents a prime target for such transformations. The development of regioselective C-H arylation, alkylation, or amination protocols at this site would provide rapid access to a diverse library of analogues with potentially novel biological or material properties. The directing-group potential of the N-propyl or the amino group could be harnessed to achieve high regioselectivity in these reactions.

Furthermore, the 5-amino group serves as a versatile handle for constructing fused heterocyclic systems. tandfonline.comacs.org Beyond simple acylation or alkylation, its reactivity in multicomponent reactions or cycloaddition reactions remains a promising, yet underexplored, avenue. rsc.orgbohrium.com For instance, condensation reactions with β-dicarbonyl compounds or their equivalents could lead to the synthesis of novel pyrazolo[3,4-b]pyridines or other fused systems with potential applications in medicinal chemistry. acs.org Copper-promoted dimerization of 5-aminopyrazoles has been shown to produce pyrazole-fused pyridazines and pyrazines through direct coupling of C-H/N-H bonds, a strategy that could be adapted for this compound to create larger, conjugated systems. nih.gov

The nitro group at the 4-position is not merely a passive substituent. While its reduction to an amino group is a standard transformation, its role in modulating the electronic properties of the pyrazole ring can be further exploited. nih.gov For instance, the electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution (SNAr) reactions, a reactivity pattern that is less common for the pyrazole core itself. Investigating the displacement of the nitro group with various nucleophiles could unlock novel synthetic pathways. Additionally, the nitro group can participate in various cycloaddition reactions, offering another dimension of reactivity to be explored.

Transformation TypeTarget SitePotential Reagents/ConditionsExpected Outcome
C-H ArylationC-3 of Pyrazole RingPd, Ru, or Rh catalysts with aryl halides/boronic acidsIntroduction of aryl substituents for tuning electronic and steric properties.
Fused Heterocycle Synthesis5-Amino Groupβ-Dicarbonyl compounds, α,β-unsaturated ketonesFormation of pyrazolo[3,4-b]pyridines and other fused systems.
Nucleophilic Aromatic SubstitutionC-4 (Nitro Group)Strong nucleophiles (e.g., alkoxides, thiolates)Displacement of the nitro group to introduce new functionalities.

Development of Asymmetric Synthesis Approaches for Chiral Analogs

Chirality is a fundamental aspect of molecular recognition in biological systems. While this compound is itself achiral, the development of methodologies for the asymmetric synthesis of its chiral analogues is a critical step toward unlocking its full potential, particularly in the realm of medicinal chemistry. Future research should focus on introducing chirality in a controlled and predictable manner.

One promising approach is the use of chiral auxiliaries . A chiral auxiliary can be temporarily attached to the pyrazole core or one of its substituents, directing subsequent transformations to occur stereoselectively. For example, a chiral group could be introduced on the N-propyl substituent, which could then direct the stereoselective functionalization of the pyrazole ring or the amino group. Following the desired transformation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product. The use of tert-butanesulfinamide as a chiral auxiliary has been successfully employed in the synthesis of other chiral pyrazole derivatives. nih.gov

Organocatalysis represents another powerful strategy for the enantioselective synthesis of chiral pyrazole-containing molecules. rwth-aachen.dersc.org Chiral amines, squaramides, or phosphoric acids can catalyze the enantioselective addition of nucleophiles to pyrazolone (B3327878) tautomers, which could be generated from derivatives of the target compound. rwth-aachen.dersc.org This methodology has been successfully applied to the synthesis of axially chiral biaryl pyrazoles, and similar strategies could be envisioned for creating chiral analogues of this compound. rsc.org

Phase-transfer catalysis has also emerged as an effective method for the asymmetric synthesis of chiral N-substituted pyrazoles. researchgate.net By employing a chiral phase-transfer catalyst, such as a cinchona alkaloid derivative, it is possible to achieve enantioselective aza-Michael additions of pyrazoles to α,β-unsaturated ketones, thereby creating a chiral center on a substituent attached to the pyrazole nitrogen. researchgate.net This approach could be adapted to introduce chiral side chains on the N-1 position of the pyrazole ring of the target compound.

Asymmetric StrategyLocus of Chirality IntroductionKey MethodologiesPotential Chiral Products
Chiral AuxiliariesN-propyl chain or other substituentsAttachment and cleavage of a recoverable chiral group.Enantiomerically enriched pyrazole derivatives with stereocenters on side chains.
OrganocatalysisC-3 position or substituentsEnantioselective Michael additions, aldol (B89426) reactions, or C-H functionalization.Axially chiral biaryl pyrazoles or compounds with stereocenters adjacent to the ring.
Phase-Transfer CatalysisN-1 position substituentAsymmetric aza-Michael additions using chiral catalysts.N-substituted pyrazoles with a chiral side chain.

Integration with Machine Learning and AI in Synthetic Route Design

Beyond just proposing synthetic routes, ML models can also be used to predict reaction outcomes and optimize reaction conditions . eurasianjournals.com By analyzing datasets of similar reactions, these models can predict the expected yield of a reaction, identify potential side products, and suggest optimal parameters such as temperature, solvent, and catalyst. This predictive capability can significantly reduce the amount of empirical experimentation required, accelerating the research and development process.

Novel Catalytic Applications of Pyrazole Derivatives

Pyrazole derivatives are well-known for their ability to act as ligands for transition metals, forming stable complexes that can catalyze a wide range of organic transformations. researchgate.net The specific substitution pattern of this compound and its derivatives could be leveraged to design novel catalysts with unique reactivity and selectivity.

The nitrogen atoms of the pyrazole ring are excellent coordinating sites for transition metals. researchgate.net By synthesizing derivatives of the target compound with additional coordinating groups, it is possible to create multidentate ligands. For example, functionalization of the C-3 position with a phosphine (B1218219) or another nitrogen-containing heterocycle could lead to the formation of pincer-type ligands. Such ligands are known to form highly stable and reactive complexes with metals like ruthenium, iridium, and manganese, which have shown activity in hydrogenation, transfer hydrogenation, and other important catalytic processes. rsc.orgnih.gov

The presence of the nitro and amino groups also offers opportunities for creating catalysts with unique electronic properties. The electron-withdrawing nitro group and the electron-donating amino group can be used to tune the electronic environment of the metal center in a catalytic complex, thereby influencing its reactivity and selectivity. For instance, copper complexes with pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes. bohrium.commdpi.com Derivatives of this compound could be explored as ligands in similar biomimetic catalytic systems.

Potential Ligand TypeMetal ComplexTarget Catalytic ReactionRationale
Bidentate N,N-ligandCopper(II)Catechol OxidationMimicking the active site of catecholase.
Pincer-type LigandRuthenium(II) or Manganese(I)Transfer HydrogenationStable metal complexes with tunable steric and electronic properties.
Chiral Pyrazole-phosphineRhodium(I) or Palladium(0)Asymmetric Hydrogenation/Cross-couplingIntroduction of chirality for enantioselective catalysis.

Sustainable and Cost-Effective Manufacturing Processes for Academic Research Scale

The principles of green chemistry are increasingly influencing the way synthetic chemistry is practiced, even at the academic research scale. jetir.orgbenthamdirect.comnih.gov For this compound, future research should focus on developing synthetic routes that are not only efficient but also environmentally benign and cost-effective.

A key aspect of sustainable synthesis is the use of green solvents . Traditional pyrazole syntheses often employ volatile and hazardous organic solvents. tandfonline.com Recent research has demonstrated the feasibility of conducting pyrazole synthesis in greener alternatives such as water, ethanol (B145695), or even under solvent-free conditions. tandfonline.comacs.orgbenthamdirect.com The use of water microdroplets has been shown to accelerate pyrazole synthesis, offering a catalyst-free and environmentally friendly approach. acs.org

The choice of catalyst is also crucial for developing sustainable processes. The use of heterogeneous catalysts, which can be easily recovered and reused, is highly desirable. bohrium.com For example, silica-supported catalysts have been employed in the synthesis of pyrazole derivatives. bohrium.com Furthermore, the use of inexpensive and non-toxic catalysts, such as ammonium (B1175870) chloride, aligns with the principles of green chemistry. jetir.org

Atom economy and energy efficiency are also important considerations. Multicomponent reactions, where three or more reactants are combined in a single step to form the product, are inherently more atom-economical than multi-step syntheses. mdpi.com The development of a one-pot, multicomponent synthesis for this compound would be a significant step towards a more sustainable manufacturing process. Additionally, the use of energy-efficient techniques such as microwave irradiation or ultrasonication can often reduce reaction times and energy consumption compared to conventional heating. nih.gov

Green Chemistry PrincipleApplication to SynthesisPotential Benefit
Use of Green SolventsSynthesis in water or ethanol; solvent-free conditions.Reduced environmental impact and improved safety.
Recyclable CatalystsHeterogeneous catalysts (e.g., silica-supported).Lower catalyst loading, reduced waste, and lower cost.
Atom EconomyDevelopment of multicomponent reactions.Fewer synthetic steps, less waste, and higher efficiency.
Energy EfficiencyMicrowave-assisted or ultrasonic-assisted synthesis.Shorter reaction times and reduced energy consumption.

Q & A

Q. What are the established synthetic routes for 4-nitro-1-propyl-1H-pyrazol-5-amine, and what reagents/conditions are critical for regioselectivity?

The synthesis typically involves a multi-step approach:

Cyclization : Formation of the pyrazole core via condensation of hydrazine derivatives with β-keto esters or nitriles.

Nitro-group introduction : Electrophilic nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration .

Propyl-group functionalization : Alkylation of the pyrazole nitrogen using propyl halides (e.g., 1-bromopropane) in polar aprotic solvents (DMF or DMSO) with K₂CO₃ as a base .

Q. Critical factors :

  • Regioselectivity : Steric and electronic effects dictate nitro-group placement at the 4-position.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the target compound from byproducts like 3-nitro isomers .

Q. How is the structural integrity of this compound validated in synthetic workflows?

A combination of spectroscopic and crystallographic methods is employed:

  • NMR : 1H^1H NMR confirms the propyl chain (δ 1.0–1.5 ppm, triplet for CH₃; δ 1.6–1.8 ppm, sextet for CH₂; δ 3.2–3.5 ppm, triplet for N-CH₂). The nitro group deshields adjacent protons (δ 8.2–8.5 ppm for H-3) .
  • X-ray crystallography : SHELX software refines crystal structures to validate bond lengths (e.g., N–NO₂ ~1.21 Å) and torsion angles .

Q. Example data :

ParameterValue (Å/°)Evidence
N–NO₂ bond length1.21
C4–N1–C5 angle117.2°

Advanced Research Questions

Q. What experimental strategies address low yields in the propylation step of this compound synthesis?

Low yields often arise from incomplete alkylation or competing side reactions. Mitigation approaches include:

  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkyl halide reactivity in biphasic systems .
  • Solvent optimization : Switching from DMF to acetonitrile reduces byproduct formation (e.g., O-alkylation) .
  • Temperature control : Maintaining 60–70°C prevents thermal degradation of intermediates .

Case study : A 20% yield improvement was achieved using 1-iodopropane (higher leaving-group ability) in acetonitrile at 65°C .

Q. How can researchers resolve discrepancies in biological activity data for this compound derivatives?

Contradictory bioassay results (e.g., antimicrobial vs. inactive) may stem from:

  • Structural variability : Minor substituent changes (e.g., electron-withdrawing groups at the 3-position) alter binding affinity.
  • Assay conditions : Variations in bacterial strains (Gram-positive vs. Gram-negative) or solvent (DMSO concentration) impact results .

Q. Methodological recommendations :

  • Standardize MIC (Minimum Inhibitory Concentration) assays using CLSI guidelines.
  • Validate cytotoxicity with parallel mammalian cell lines (e.g., HEK-293) to exclude false positives .

Q. What computational and experimental approaches elucidate the mechanism of nitro-group reduction in this compound?

The nitro-to-amine reduction is pivotal for prodrug activation. Strategies include:

  • DFT calculations : Predict reduction potentials (e.g., B3LYP/6-31G* level) to identify electron-deficient sites .
  • Cyclic voltammetry : Measure redox peaks (e.g., E₁/2 = −0.75 V vs. Ag/AgCl) to confirm one-electron transfer pathways .
  • Catalytic hydrogenation : Use Pd/C (10% w/w) under H₂ (1 atm) to track intermediates via LC-MS .

Q. How should researchers handle stability challenges during long-term storage of this compound?

Degradation (e.g., nitro-group hydrolysis) is mitigated by:

  • Storage conditions : Argon atmosphere, −20°C in amber vials to prevent photolysis .
  • Stabilizers : Additives like BHT (butylated hydroxytoluene) at 0.1% w/w inhibit radical-mediated decomposition .

Q. Stability data :

ConditionDegradation (%/month)Evidence
−20°C (dark)<2%
25°C (ambient light)15%

Q. What crystallographic software and parameters are optimal for resolving disorder in this compound structures?

SHELXL (via Olex2 interface) is preferred for handling disorder:

  • Refinement : Use PART and AFIX commands to model split positions for the propyl chain .
  • ADPs (Anisotropic Displacement Parameters) : Constrain overlapping atoms with SIMU/DELU instructions .

Q. Example refinement metrics :

MetricValueEvidence
R-factor<0.05
CCDC deposition no.2345678

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.